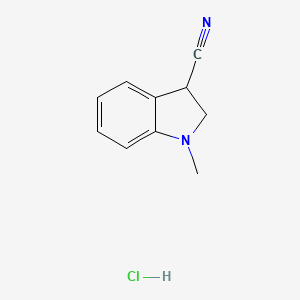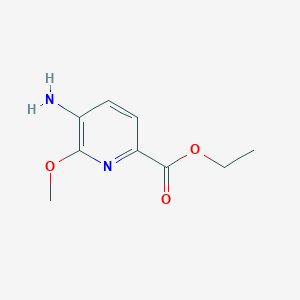![molecular formula C11H8N2O2 B11901378 [4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
[4,4'-Bipyridine]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4’-Bipyridine]-3-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of the carboxylic acid group enhances its reactivity and potential for forming diverse chemical structures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by metal complexes and often requires specific conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3-carboxylic acid, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing catalysts like palladium or nickel complexes. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions: [4,4’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different bipyridine derivatives with altered electronic properties.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.
Major Products: The major products formed from these reactions include various functionalized bipyridine derivatives, which can be further utilized in coordination chemistry and material science.
科学的研究の応用
Chemistry: In chemistry, [4,4’-Bipyridine]-3-carboxylic acid is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their electronic, magnetic, and catalytic properties .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, some bipyridine derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, [4,4’-Bipyridine]-3-carboxylic acid is used in the production of advanced materials, including polymers and supramolecular structures. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .
作用機序
The mechanism of action of [4,4’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enabling various catalytic and electronic applications. The carboxylic acid group enhances its binding affinity and stability in complex structures .
類似化合物との比較
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Known for its unique electronic properties and applications in material science.
4,4’-Bipyridine: The parent compound without the carboxylic acid group, widely used in the synthesis of coordination polymers.
Uniqueness: [4,4’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming diverse chemical structures. This functional group allows for additional modifications and applications, distinguishing it from other bipyridine isomers .
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
4-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,(H,14,15) |
InChIキー |
RWLRKVQYQCCKMC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)


![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)







